

A Spectroscopic Comparison of 3-(Fluoromethyl)aniline and Its Derivatives

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Compound of Interest

Compound Name: 3-(Fluoromethyl)aniline

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This guide provides a comprehensive spectroscopic comparison of **3-(Fluoromethyl)aniline** and its key derivatives. By examining their spectral characteristics using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document aims to facilitate the identification, characterization, and differentiation of these compounds, which are of significant interest in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(Fluoromethyl)aniline** and its positional isomers, as well as a representative derivative.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
2-(Fluoromethyl)aniline	~7.2-7.0	m	Aromatic H
	~6.8-6.6	m	Aromatic H
	~5.5	s	CH ₂ F
	~3.8	br s	NH ₂
3-(Fluoromethyl)aniline[1]	7.21	t	H-5
	6.9-6.8	m	H-2, H-4, H-6
	5.34	s	CH ₂ F
	3.7	br s	NH ₂
4-(Fluoromethyl)aniline	~7.3	d	Aromatic H
	~6.7	d	Aromatic H
	~5.4	s	CH ₂ F
	~3.7	br s	NH ₂
4-Fluoro-3-(trifluoromethyl)aniline[2]	6.94	m	Aromatic H
	6.82	m	Aromatic H
	6.74	m	Aromatic H
	3.72	br s	NH ₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
2-(Fluoromethyl)aniline	~145 (d, $J \approx 15$ Hz)	C-NH ₂
~130-120	Aromatic C	
~84 (d, $J \approx 170$ Hz)	CH ₂ F	
3-(Fluoromethyl)aniline	~146	C-NH ₂
~138 (q, $J \approx 30$ Hz)	C-CF ₃	
~130, 119, 115, 114	Aromatic C	
~83 (d, $J \approx 170$ Hz)	CH ₂ F	
4-(Fluoromethyl)aniline	~148	C-NH ₂
~130-120	Aromatic C	
~85 (d, $J \approx 170$ Hz)	CH ₂ F	
N,3-dimethyl-N-(trifluoromethyl)aniline[3]	143.8, 140.1, 129.9, 128.1, 126.8, 124.6 (q), 123.1, 37.4, 22.4	Aromatic C, CF ₃ , CH ₃

Table 3: FTIR Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{N-H})$ stretch	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=C})$ aromatic	$\delta(\text{NH}_2)$	$\nu(\text{C-F})$
2-(Trifluoromethyl)aniline[4]	~3475, ~3385	~3060	~1620, ~1580	~1620	~1320, ~1120
3-(Trifluoromethyl)aniline[4]	~3470, ~3380	~3050	~1620, ~1590	~1620	~1330, ~1130
4-(Trifluoromethyl)aniline	~3465, ~3375	~3040	~1620, ~1520	~1620	~1325, ~1110
4-Fluoro-3-(trifluoromethyl)aniline[5]	~3490, ~3400	~3100	~1630, ~1520	~1630	~1330, ~1150

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragment Ions
2-(Fluoromethyl)aniline	125	106 ($[M-F]^+$), 96 ($[M-CH_2F]^+$), 77 ($[C_6H_5]^+$)
3-(Fluoromethyl)aniline[1]	161	142 ($[M-F]^+$), 111, 95, 65
4-(Fluoromethyl)aniline	125	106 ($[M-F]^+$), 96 ($[M-CH_2F]^+$), 77 ($[C_6H_5]^+$)
4-Fluoro-3-(trifluoromethyl)aniline	179	160 ($[M-F]^+$), 132, 112

Table 5: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
Aniline (Reference)	230, 280	Ethanol
3-(Trifluoromethyl)aniline[6]	263	Not Specified
2-Nitro-4-(trifluoromethyl)aniline[7]	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A 300-600 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single pulse.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 s.
 - Spectral Width: 0 to 220 ppm.

- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
 - Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture in a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the aniline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). For Electrospray Ionization (ESI), the addition of 0.1% formic acid can aid in protonation.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) for GC-MS or ESI for LC-MS are commonly used.

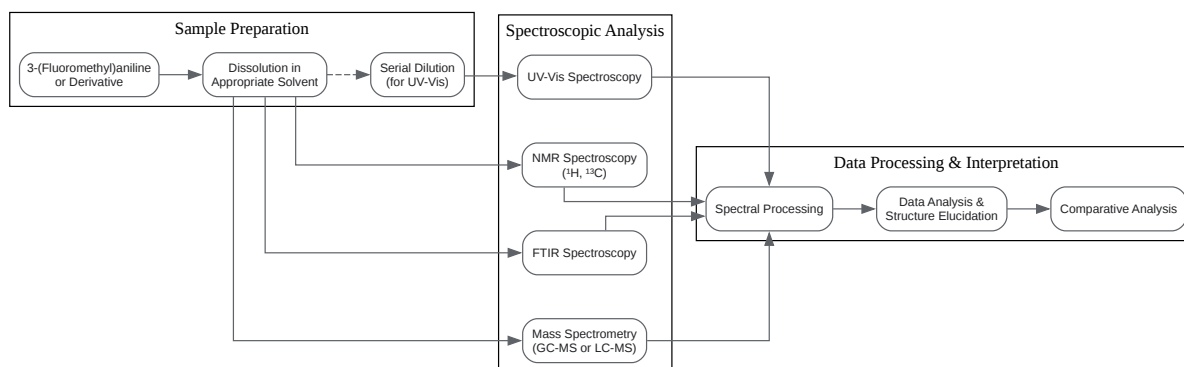
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, cyclohexane). Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.2-1.0.
- **Instrumentation:** A UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette. Use the pure solvent as a blank for baseline correction.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

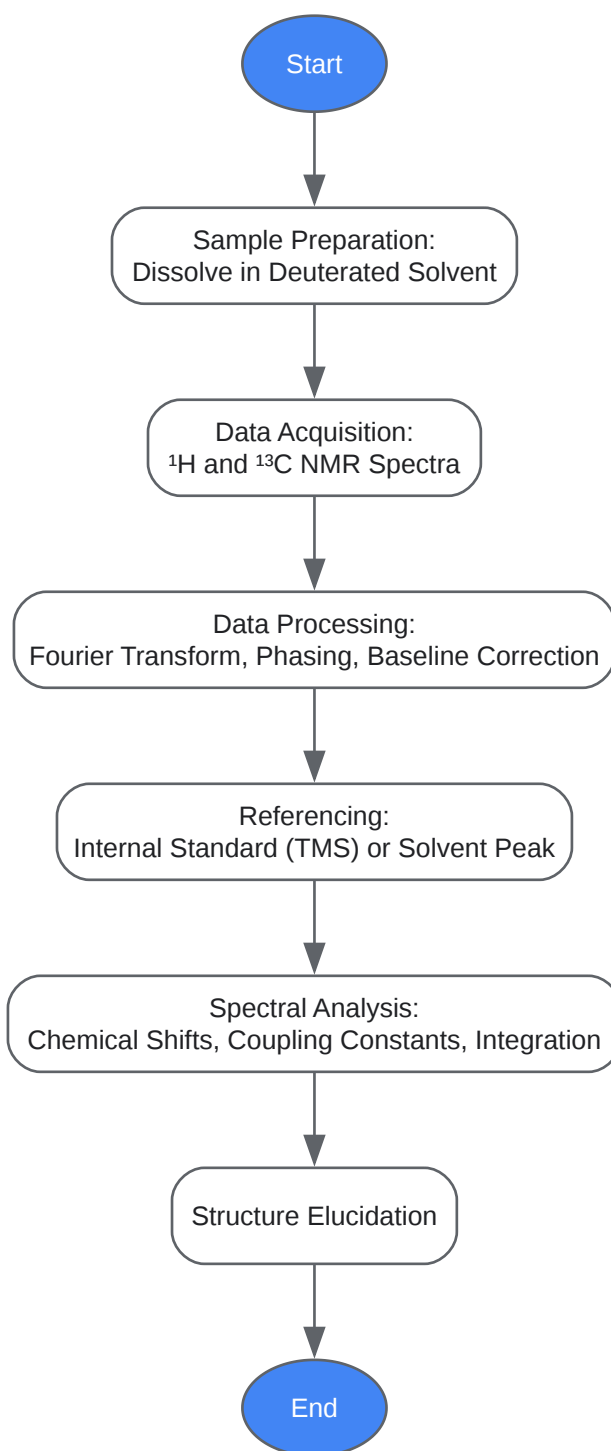
Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of **3-(Fluoromethyl)aniline** and its derivatives.



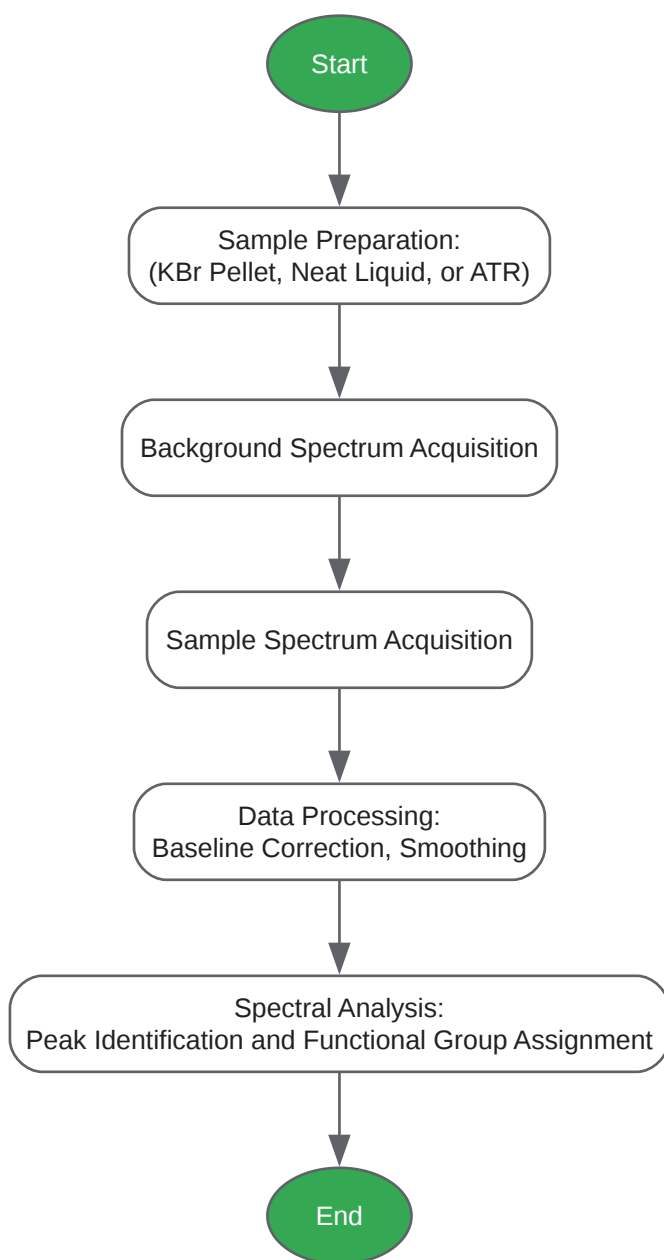
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Caption: General workflow for spectroscopic analysis.



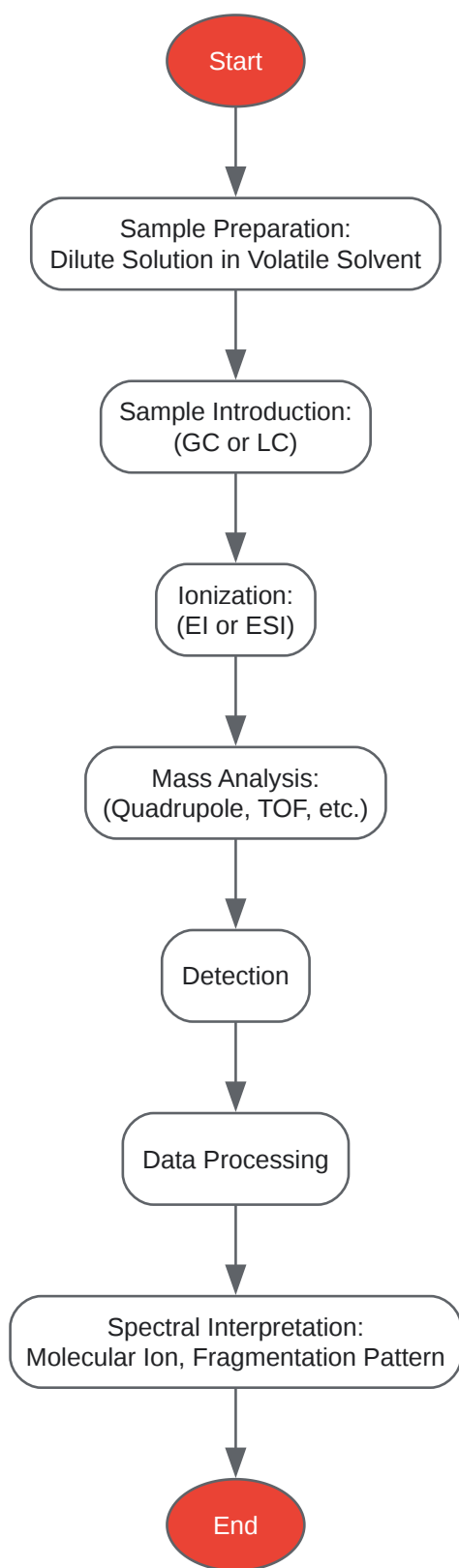
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Caption: Detailed workflow for NMR analysis.



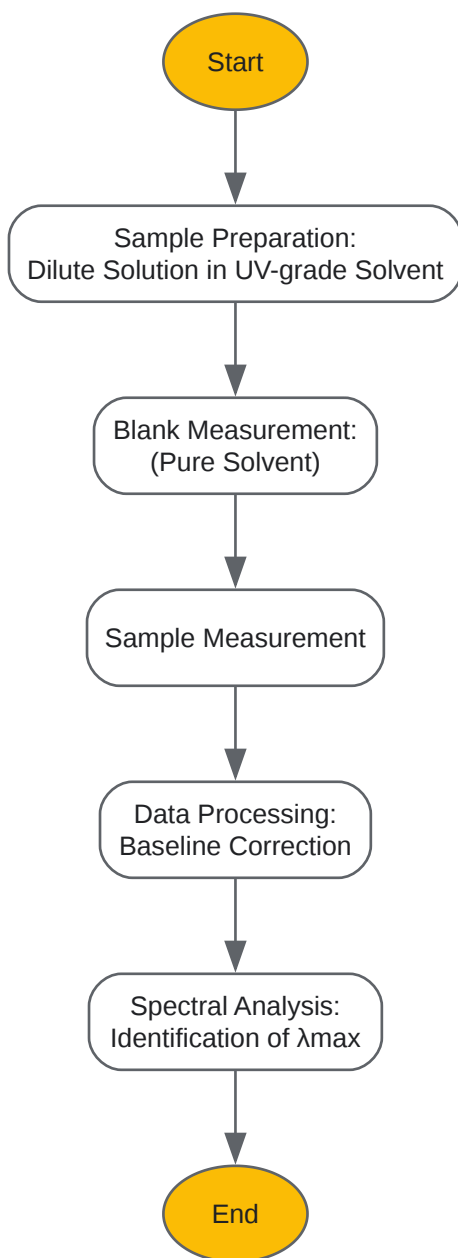
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Caption: Detailed workflow for FTIR analysis.



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Caption: Detailed workflow for MS analysis.



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Caption: Detailed workflow for UV-Vis analysis.

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